molecular formula C11H10ClN3O4S B2581733 N-(3-chloro-4-methylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide CAS No. 887461-92-9

N-(3-chloro-4-methylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No. B2581733
CAS RN: 887461-92-9
M. Wt: 315.73
InChI Key: SQRLKUMEVBGGSS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide, also known as Darunavir, is a protease inhibitor used in the treatment of HIV-1 infection. It was first approved by the FDA in 2006 and has since become a widely used antiretroviral drug.

Scientific Research Applications

Structural Insights and Inhibitory Potential

A study explored the structural characterization of dihydropyrimidine derivatives, assessing their potential as inhibitors against the human dihydrofolate reductase (DHFR) enzyme. The structural analysis included X-ray diffraction and molecular docking simulations, revealing insights into the compound's conformation and its interaction with DHFR (Al-Wahaibi et al., 2021).

Antimicrobial Activities

Research has focused on synthesizing and evaluating the antimicrobial activities of arylazopyrazole pyrimidone clubbed heterocyclic compounds. These studies indicate the potential of such compounds, including derivatives of dihydropyrimidine, to combat various bacterial and fungal infections through their antimicrobial properties (Sarvaiya et al., 2019).

Novel Heterocyclic Compounds with Antibacterial Properties

Efforts to synthesize new heterocyclic compounds containing a sulfonamido moiety have been undertaken with the aim of developing effective antibacterial agents. These compounds have shown promising results in combating bacterial infections, highlighting the versatility of dihydropyrimidine derivatives in the synthesis of potential therapeutic agents (Azab et al., 2013).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O4S/c1-6-2-3-7(4-8(6)12)15-20(18,19)9-5-13-11(17)14-10(9)16/h2-5,15H,1H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRLKUMEVBGGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

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